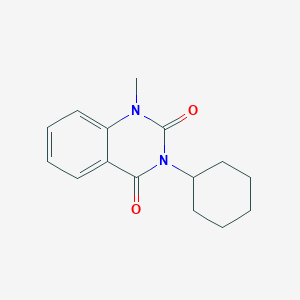![molecular formula C16H16FN3O2 B5378499 N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as BAY 73-6691, is a novel selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a critical role in regulating the cardiovascular system, and BAY 73-6691 has shown potential for the treatment of various cardiovascular diseases.
Applications De Recherche Scientifique
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has been extensively studied in preclinical and clinical trials for the treatment of various cardiovascular diseases, such as pulmonary hypertension, heart failure, and atherosclerosis. It has shown promising results in improving cardiovascular function, reducing inflammation, and preventing oxidative stress. N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has also been investigated for its potential use in the treatment of other diseases, such as sickle cell disease and diabetic nephropathy.
Mécanisme D'action
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting sGC, N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, decreased vascular resistance, and improved cardiovascular function.
Biochemical and Physiological Effects
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:
- Increased levels of cGMP in various tissues, such as the lungs, heart, and kidneys
- Improved endothelial function and vascular permeability
- Reduced inflammation and oxidative stress
- Decreased pulmonary artery pressure and vascular resistance
- Improved cardiac output and left ventricular function
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has several advantages for lab experiments, including its high selectivity for sGC, its ability to increase cGMP levels in various tissues, and its potential for the treatment of various cardiovascular diseases. However, there are also some limitations, such as its relatively short half-life and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the research and development of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691, including:
- Further preclinical and clinical studies to investigate its safety and efficacy in various cardiovascular diseases
- Development of more potent and selective sGC inhibitors based on the structure of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691
- Investigation of the potential use of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 in other diseases, such as sickle cell disease and diabetic nephropathy
- Development of new formulations and delivery methods to improve its pharmacokinetic properties and bioavailability
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 is a novel selective inhibitor of sGC that has shown promising results for the treatment of various cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 may lead to new treatments for cardiovascular and other diseases.
Méthodes De Synthèse
The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 involves several steps, including the preparation of the key intermediate, 2-amino-3-(2-fluorobenzoyl)propionic acid, and the subsequent coupling with 2-pyridinecarboxylic acid to form the target compound. The synthesis method has been described in detail in several publications, including the original patent application by Bayer AG.
Propriétés
IUPAC Name |
N-[3-[(2-fluorobenzoyl)amino]propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-7-2-1-6-12(13)15(21)19-10-5-11-20-16(22)14-8-3-4-9-18-14/h1-4,6-9H,5,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVUIITMICCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)

![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
![(1R*,2R*,6S*,7S*)-4-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5378438.png)
![4-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5378444.png)
![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)


![N-[2-(2,3-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5378481.png)
![(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol](/img/structure/B5378487.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)

![5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5378512.png)